molecular formula C24H27INP B14589652 Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide CAS No. 61564-30-5

Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide

Katalognummer: B14589652
CAS-Nummer: 61564-30-5
Molekulargewicht: 487.4 g/mol
InChI-Schlüssel: ZJEXWAMLNUGHTD-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide is a chemical compound that belongs to the class of organophosphorus compounds It features a piperidine ring, a phenyl group, and a phosphonium iodide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide typically involves the reaction of diphenylphosphine with 4-(piperidin-1-yl)phenyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often facilitated by a catalyst such as palladium. The reaction mixture is heated to a specific temperature, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient production processes.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The iodide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Wissenschaftliche Forschungsanwendungen

Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The phosphonium moiety plays a crucial role in its activity, facilitating interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diphenylphosphine: Lacks the piperidine and phenyl groups.

    Piperidine derivatives: Do not contain the phosphonium iodide moiety.

    Phosphonium salts: May have different substituents and structural variations.

Uniqueness

Methyl(diphenyl)[4-(piperidin-1-yl)phenyl]phosphanium iodide is unique due to its combination of a piperidine ring, phenyl group, and phosphonium iodide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

61564-30-5

Molekularformel

C24H27INP

Molekulargewicht

487.4 g/mol

IUPAC-Name

methyl-diphenyl-(4-piperidin-1-ylphenyl)phosphanium;iodide

InChI

InChI=1S/C24H27NP.HI/c1-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-17-15-21(16-18-24)25-19-9-4-10-20-25;/h2-3,5-8,11-18H,4,9-10,19-20H2,1H3;1H/q+1;/p-1

InChI-Schlüssel

ZJEXWAMLNUGHTD-UHFFFAOYSA-M

Kanonische SMILES

C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)N4CCCCC4.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.